N-methyl,4-oxopyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl,4-oxopyridine-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxynicotinamide with methyl iodide. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
N-methyl,4-oxopyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-4-pyridone-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into N-methyl-4-hydroxypyridine-3-carboxamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-methyl-4-pyridone-3-carboxylic acid.
Reduction: N-methyl-4-hydroxypyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl,4-oxopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite of niacin and its potential biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of N-methyl,4-oxopyridine-3-carboxamide involves its interaction with various molecular targets. It is known to influence pathways related to niacin metabolism. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-pyridone-5-carboxamide
- 1,4-Dihydro-1-methyl-4-oxonicotinamide
- 3-Pyridinecarboxamide, 1,4-dihydro-1-methyl-4-oxo-
Uniqueness
N-methyl,4-oxopyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a niacin metabolite and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-methyl-4-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-5H,1H3,(H,8,11) |
InChI Key |
MVUASHPXKWEKNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=NC=CC1=O |
Origin of Product |
United States |
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